4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine

Description

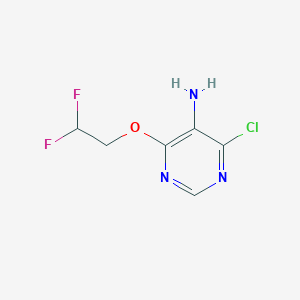

4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine is a pyrimidine derivative characterized by a chloro substituent at position 4, an amine group at position 5, and a 2,2-difluoroethoxy group at position 4. The 2,2-difluoroethoxy group introduces strong electron-withdrawing effects and enhanced lipophilicity compared to non-fluorinated alkoxy groups, which may influence reactivity, metabolic stability, and target binding .

Properties

Molecular Formula |

C6H6ClF2N3O |

|---|---|

Molecular Weight |

209.58 g/mol |

IUPAC Name |

4-chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine |

InChI |

InChI=1S/C6H6ClF2N3O/c7-5-4(10)6(12-2-11-5)13-1-3(8)9/h2-3H,1,10H2 |

InChI Key |

PQBBFHUKVYMAKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)N)OCC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with appropriate scaling of reagents and conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce an oxidized pyrimidine compound .

Scientific Research Applications

4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine with structurally related pyrimidines from the evidence:

Key Comparisons:

Compared to trifluoromethyl (CF3) substituents (e.g., in EP 4 146 630 B1), the difluoroethoxy group offers a balance of electronegativity and steric bulk, which may improve selectivity in drug design .

Lipophilicity and Solubility :

- Fluorinated substituents (e.g., CF3, OCH2CF2H) increase lipophilicity, enhancing membrane permeability. The target compound is expected to be more lipophilic than methoxy analogs (logP ~2.5–3.5) but less so than trifluoromethyl derivatives (logP ~4.0) .

Biological Activity :

- Fluorine atoms in the 2,2-difluoroethoxy group may act as bioisosteres, mimicking hydroxyl or methoxy groups in target binding (e.g., kinase inhibitors or antimicrobial agents) .

- The absence of aromatic rings (e.g., phenyl in ) in the target compound could reduce off-target interactions compared to aryl-substituted pyrimidines .

Synthetic Considerations: The 2,2-difluoroethoxy group likely requires specialized reagents (e.g., 2,2-difluoroethanol) for introduction via nucleophilic substitution or coupling reactions, similar to methods in EP 4 146 630 B1 .

Biological Activity

4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique difluoroethoxy group that enhances its chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈ClF₂N₃O |

| Molecular Weight | 201.61 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The difluoroethoxy group enhances membrane permeability, allowing the compound to enter cells more efficiently. Once inside, it may interact with various enzymes or receptors, potentially modulating cellular pathways involved in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral replication by targeting viral enzymes.

- Anticancer Potential : Some pyrimidine derivatives have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Study 1: Antiviral Activity

A study conducted on pyrimidine derivatives indicated that compounds with difluoro substituents demonstrated significant antiviral activity against influenza viruses. The mechanism involved the inhibition of viral polymerases, leading to reduced viral replication rates.

Case Study 2: Anticancer Properties

In vitro assays using human cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. IC50 values were reported at concentrations comparable to established anticancer agents.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Antiviral, Anticancer | TBD |

| 4-Chloro-6-methylpyrimidine | Anticancer | 15 |

| 4-Fluoro-6-(2,2-difluoroethoxy)pyrimidine | Antiviral | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.